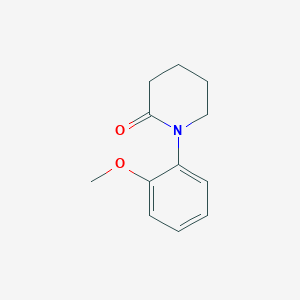

1-(2-Methoxyphenyl)piperidin-2-one

Description

Contextual Significance of Piperidinone Scaffolds in Organic Synthesis

The piperidinone skeleton, a six-membered ring containing a nitrogen atom and a ketone function, is a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov This means that this structural motif is found in a wide range of biologically active compounds and drugs. mdpi.comijnrd.org The rigid, yet three-dimensional, nature of the piperidine (B6355638) ring allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. acs.org

Piperidinone derivatives have been investigated for a variety of pharmacological activities, including as analgesics and as agents for the treatment of neurodegenerative diseases. nih.govnih.gov For instance, the core structure of donepezil (B133215), a drug used to manage Alzheimer's disease, contains a piperidine moiety. acs.orgnih.gov The synthesis of piperidinone scaffolds is an active area of research, with methods such as the aza-Michael reaction and various multi-component reactions being employed to create diverse and complex derivatives. nih.govresearchgate.net

Overview of the 2-Methoxyphenyl Moiety in Nitrogen Heterocycle Chemistry

The 2-methoxyphenyl group, also known as an o-anisyl group, is a common substituent in organic chemistry. The methoxy (B1213986) group at the ortho position can influence the electronic properties and reactivity of the aromatic ring, as well as the conformation of the molecule due to steric hindrance. In the context of nitrogen heterocycles, the 2-methoxyphenyl moiety has been incorporated into various molecular frameworks to modulate their biological activity.

For example, the related compound 1-(2-methoxyphenyl)piperazine (B120316) is a known building block in the synthesis of pharmacologically active agents, including those targeting dopamine (B1211576) and adrenergic receptors. nih.govgoogle.com The synthesis of such compounds often involves the reaction of a piperazine (B1678402) derivative with a suitably activated 2-methoxyphenyl precursor. guidechem.comchemicalbook.com These examples, while not directly involving a piperidinone ring, highlight the utility of the 2-methoxyphenyl group in the design of nitrogen-containing heterocycles.

Research Landscape and Knowledge Gaps for 1-(2-Methoxyphenyl)piperidin-2-one

A comprehensive search of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While its constituent parts, the piperidinone scaffold and the 2-methoxyphenyl group, are well-studied in other contexts, their combination in this particular arrangement has not been the subject of extensive investigation.

Basic chemical information for this compound is available in public databases, as summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | uni.lu |

| InChI | InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)13-9-5-4-8-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3 | uni.lu |

| InChIKey | KFKPLXAZHOOZLF-UHFFFAOYSA-N | uni.lu |

| SMILES | COC1=CC=CC=C1N2CCCCC2=O | uni.lu |

However, detailed experimental data on its synthesis, physical and chemical properties, and potential applications are conspicuously absent. This lack of information presents a clear opportunity for further research. Key areas for future investigation would include:

Development of efficient synthetic routes: While one could propose synthetic strategies based on known methods for N-arylation of lactams, specific reaction conditions and yields for the preparation of this compound have not been reported.

Characterization of physicochemical properties: Experimental determination of properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) is essential for the proper identification and handling of the compound.

Exploration of chemical reactivity: Investigating the reactivity of the piperidinone ring and the 2-methoxyphenyl group in this specific molecule could reveal novel chemical transformations.

Screening for biological activity: Given the pharmacological importance of the piperidinone scaffold, screening this compound for various biological activities would be a logical step to assess its potential as a lead compound in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)13-9-5-4-8-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKPLXAZHOOZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225919-29-8 | |

| Record name | 1-(2-methoxyphenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Strategies and Methodologies for 1 2 Methoxyphenyl Piperidin 2 One

Direct Synthesis of the 1-(2-Methoxyphenyl)piperidin-2-one Core

The direct synthesis of the core structure can be achieved through several cyclization methodologies. These methods can be broadly categorized into intramolecular and intermolecular reactions.

Cyclization reactions are a fundamental approach to the synthesis of heterocyclic compounds like this compound. These can be facilitated by forming a bond between two ends of a linear precursor (intramolecular) or by combining two or more separate molecules (intermolecular).

Intramolecular cyclization is a powerful strategy that involves the formation of the lactam ring from a single molecule containing all the necessary atoms. A common approach is the intramolecular amidation of a δ-amino acid or its derivative. For the synthesis of this compound, this would typically involve a precursor such as 5-((2-methoxyphenyl)amino)pentanoic acid. The cyclization of this precursor can be induced by heating or by using coupling agents that facilitate amide bond formation.

Another viable intramolecular strategy is the cyclization of an N-(2-methoxyphenyl)-5-halopentanamide. In this method, the nitrogen atom of the amide acts as a nucleophile, displacing a halogen atom at the δ-position of the carbon chain to form the piperidin-2-one ring. The choice of base and reaction conditions is crucial for promoting the desired intramolecular cyclization over competing intermolecular reactions.

| Precursor Type | General Reaction | Key Reagents/Conditions |

| 5-((2-methoxyphenyl)amino)pentanoic acid | Intramolecular Amidation | Heat, Acid or Base Catalysis, Coupling Agents (e.g., DCC, EDC) |

| N-(2-methoxyphenyl)-5-halopentanamide | Intramolecular N-Alkylation | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) |

This table presents generalized intramolecular cyclization approaches for the synthesis of this compound.

Intermolecular cyclization strategies for forming this compound involve the reaction between two or more different molecules. A plausible route is the reaction of 2-methoxyaniline with a suitable five-carbon synthon that can form the piperidinone ring. For instance, the reaction of 2-methoxyaniline with δ-valerolactone or a derivative of glutaric acid could potentially lead to the desired product, although this often requires harsh conditions and may result in a mixture of products.

Cyclization Reactions

Intermolecular Cyclization Approaches

Aza-Michael Addition Reactions

The aza-Michael addition, a type of conjugate addition, is a significant method for the formation of carbon-nitrogen bonds and can be employed in the synthesis of piperidinones. ntu.edu.sgresearchgate.net In the context of synthesizing this compound, this could involve the addition of 2-methoxyaniline to a suitable Michael acceptor, such as a pent-4-enoate (B1234886) derivative. This initial addition would be followed by an intramolecular cyclization to form the lactam ring. The efficiency of this tandem reaction is highly dependent on the nature of the Michael acceptor and the reaction conditions. researchgate.net

While the aza-Michael addition is a powerful tool, its application in the synthesis of simple N-aryl piperidin-2-ones can be challenging, and in some cases, attempts to utilize this method have been met with limited success.

Annulation reactions, which involve the formation of a new ring onto an existing structure, provide another avenue to the piperidin-2-one core.

Annulation Reactions

Aza-Michael-Michael Annulation Strategies

The aza-Michael-Michael annulation is a specific type of tandem reaction that could theoretically be used to construct the piperidin-2-one ring. This strategy would involve the addition of an amine to a Michael acceptor, followed by a second intramolecular Michael addition. However, research into the synthesis of piperidin-2-ones via an aza-Michael-Michael annulation has shown that this approach can be unsuccessful. ucl.ac.uk This suggests that the energetics and stereoelectronics of the cyclization may not be favorable for the formation of the desired 6-membered ring in this specific context.

Dieckmann Cyclization Approaches

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a powerful tool for the formation of five- and six-membered rings. nih.govyoutube.com In the context of piperidinone synthesis, this reaction is adapted to create the core heterocyclic structure.

The general approach involves the synthesis of a diester precursor containing a nitrogen atom in the backbone. ucl.ac.uk This precursor, when treated with a strong base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF), undergoes intramolecular cyclization. nih.gov The terminal methylene (B1212753) group, activated by an adjacent functional group (e.g., ketone, ester, nitrile, or phosphoryl group), acts as the nucleophile, attacking the carbonyl group of the ester at the other end of the chain to form the piperidinone ring. nih.gov

While direct synthesis of this compound via Dieckmann cyclization is not explicitly detailed in the provided information, the methodology is well-established for creating substituted piperidin-2,4-diones, which can serve as versatile intermediates. ucl.ac.uk For instance, a diester with a 2-methoxyphenyl group already incorporated on the nitrogen atom could theoretically be cyclized to form the target compound.

Table 1: Key Aspects of Dieckmann Cyclization for Piperidinone Synthesis

| Feature | Description |

| Reaction Type | Intramolecular Claisen Condensation |

| Precursors | Diesters with a nitrogen atom in the backbone |

| Reagents | Strong base (e.g., Sodium Hydride) |

| Solvent | Aprotic solvent (e.g., Tetrahydrofuran) |

| Key Intermediate | Stabilized enolate |

| Product | β-keto ester (cyclic) |

Hydrogenation and Reduction Strategies for Piperidinone Formation

Hydrogenation and other reduction methods are crucial for the synthesis of saturated heterocyclic rings like piperidinone from their unsaturated precursors. These strategies are often employed in the final steps of a synthetic sequence to furnish the desired piperidin-2-one core.

Catalytic hydrogenation is a common method for the reduction of pyridinone or dihydropyridinone precursors. organic-chemistry.orgyoutube.com This typically involves the use of a metal catalyst, such as platinum oxide or a rhodium complex, under a hydrogen atmosphere. youtube.comyoutube.com The choice of catalyst and reaction conditions is critical to achieve high yields and selectivity, and to avoid over-reduction or undesired side reactions. organic-chemistry.org For example, the reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding 4-piperidones can be achieved using zinc in acetic acid, which offers a milder alternative to more expensive reagents like L- or K-Selectrides. organic-chemistry.org

Another approach involves the reduction of pyridines. Pyridines can be reduced to piperidines chemically or by catalytic hydrogenation, often with high stereoselectivity. youtube.com For instance, the hydrogenation of a pyridine (B92270) ring can be performed in acetic acid to prevent catalyst poisoning by basic nitrogen atoms. youtube.com

Functionalization and Derivatization of Piperidin-2-one Precursors with the 2-Methoxyphenyl Group

Once the piperidin-2-one core is established, the 2-methoxyphenyl group can be introduced through various functionalization reactions.

N-Arylation Methods with 2-Methoxyphenyl Moieties

N-arylation reactions are a direct method for introducing the 2-methoxyphenyl group onto the nitrogen atom of a pre-formed piperidin-2-one ring. This can be achieved through several established methods, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, a 2-methoxyphenyl halide) with the amine (the piperidin-2-one). The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

While specific examples for this compound are not provided in the search results, the general applicability of N-arylation to introduce aryl groups onto nitrogen-containing heterocycles is a cornerstone of modern organic synthesis.

Introduction of the 2-Methoxyphenyl Group onto Piperidinone Systems

An alternative strategy involves introducing the 2-methoxyphenyl group at an earlier stage of the synthesis. For example, starting with 2-methoxyaniline, a precursor containing the desired aryl group, one can build the piperidinone ring around it. A reported synthesis for a related compound, 1-(2-methoxyphenyl)piperazine (B120316), involves the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. chemicalbook.com A similar strategy could potentially be adapted for the synthesis of this compound by using a suitable dielecrophile that would lead to the formation of the piperidin-2-one ring.

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure or enriched chiral piperidinones is of significant interest due to their potential applications in medicinal chemistry.

Chiral Auxiliary Approaches

One established method for achieving asymmetric synthesis is through the use of chiral auxiliaries. ucl.ac.uk A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

In the context of piperidinone synthesis, a chiral auxiliary can be used to induce an asymmetric Michael addition, a key step in the formation of the piperidinone ring. ucl.ac.uk For instance, the use of Davies' chiral auxiliary has been reported for the asymmetric synthesis of 1-unsubstituted piperidin-2,4-diones. ucl.ac.uk This approach could be adapted to synthesize chiral precursors for this compound. The chiral auxiliary would guide the formation of a specific stereoisomer of the piperidinone precursor, which could then be N-arylated with the 2-methoxyphenyl group.

Stereoselective Cyclization Methods

While specific, documented stereoselective cyclizations leading directly to this compound are not extensively reported in readily available literature, general principles of asymmetric synthesis offer potential pathways. These methods are crucial when substituents on the piperidine (B6355638) ring are required, leading to chiral derivatives.

One plausible strategy involves the diastereoselective cyclization of a chiral precursor. For instance, a double aza-Michael reaction presents an atom-efficient method to access chiral 2-substituted 4-piperidones from divinyl ketones, which could potentially be adapted. A study on the synthesis of donepezil (B133215) analogues utilized a similar approach to create chiral 2-substituted piperidones. In this method, a divinyl ketone is reacted with a chiral amine, such as (S)-α-phenylethylamine, to induce stereoselectivity during the ring formation. While this specific work leads to piperidin-4-ones, the underlying principle of using a chiral auxiliary to direct the stereochemical outcome of the cyclization is a fundamental concept in asymmetric synthesis.

Another general approach is the stereoselective reduction of an unsaturated precursor. For example, the hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group, has been used to afford cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com This highlights the potential of catalytic hydrogenation to set stereocenters in a pre-formed piperidinone ring system.

Radical cyclization also offers a pathway to stereoselectively form substituted piperidines. A novel approach involving the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported to produce 2,4,5-trisubstituted piperidines with diastereomeric ratios up to 40:1. chemicalbook.com Although not directly applied to the target compound, this methodology demonstrates the power of radical-based methods in controlling stereochemistry during ring formation.

Table 1: General Stereoselective Strategies Potentially Applicable to Piperidin-2-one Synthesis

| Method | Description | Potential Application |

| Chiral Auxiliary-Directed Cyclization | A chiral amine is used to induce asymmetry during the formation of the piperidine ring from an achiral precursor like a divinyl ketone. | Synthesis of optically active piperidin-2-ones with substituents on the ring. |

| Stereoselective Reduction | Catalytic hydrogenation of an unsaturated piperidin-2-one precursor using a chiral catalyst or substrate control to create specific stereoisomers. | Introduction of stereocenters on a pre-existing piperidin-2-one ring. |

| Radical Cyclization | 6-exo cyclization of a radical precursor onto an unsaturated system to form the piperidine ring with a degree of stereocontrol. | Formation of substituted piperidine rings with defined relative stereochemistry. chemicalbook.com |

Novel Catalytic Systems in this compound Synthesis

Modern organic synthesis heavily relies on the development of novel catalytic systems to achieve transformations with high efficiency, selectivity, and functional group tolerance. For the synthesis of this compound, catalytic methods are particularly relevant for the crucial C-N bond-forming step between the piperidin-2-one nitrogen and the 2-methoxyphenyl ring.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a premier method for the N-arylation of amides and lactams. This reaction would involve the coupling of 2-piperidone (B129406) (valerolactam) with an activated 2-methoxyphenyl precursor, typically a halide (e.g., 1-bromo-2-methoxybenzene or 1-chloro-2-methoxybenzene) or a triflate. The catalytic system generally comprises a palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, and a specialized phosphine ligand. The choice of ligand is critical for the reaction's success, with bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos) often providing excellent results in terms of yield and reaction conditions. A base, such as NaOt-Bu, K₂CO₃, or Cs₂CO₃, is required to facilitate the catalytic cycle.

While direct examples for the N-arylation of 2-piperidone with a 2-methoxyphenyl group are not prominent in the search results, the synthesis of the related compound, 1-(2-methoxyphenyl)piperazine, frequently employs these palladium-catalyzed methods. For instance, the reaction of piperazine (B1678402) with 1-bromo-2-methoxybenzene has been successfully carried out using a Pd₂(dba)₃/BINAP catalytic system. This provides strong evidence for the applicability of such catalytic systems to the N-arylation of similar cyclic amines and lactams.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents an alternative to palladium-based systems. While traditional Ullmann conditions require harsh temperatures, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed protocols. These systems often use copper(I) salts, such as CuI, in combination with ligands like 1,10-phenanthroline (B135089) or various diamines, allowing the reaction to proceed at lower temperatures.

Table 2: Representative Catalytic Systems for N-Arylation

| Catalyst System | Reactants | General Conditions |

| Palladium/Biarylphosphine | 2-Piperidone + 1-Bromo-2-methoxybenzene | Pd(OAc)₂ or Pd₂(dba)₃, Biarylphosphine ligand (e.g., XPhos), Base (e.g., NaOt-Bu), Toluene, Heat |

| Copper(I)/Ligand | 2-Piperidone + 1-Iodo-2-methoxybenzene | CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃), Solvent (e.g., DMF or DMSO), Heat |

Iii. Mechanistic Investigations of Reactions Involving 1 2 Methoxyphenyl Piperidin 2 One

Elucidation of Reaction Mechanisms in Core Formation

The formation of the 1-(2-methoxyphenyl)piperidin-2-one core involves the construction of the N-aryl lactam structure. Several synthetic strategies can be employed, each with distinct mechanistic pathways. While specific mechanistic studies for the direct synthesis of this compound are not extensively detailed in the literature, the mechanisms can be inferred from established methods for N-aryl lactam and piperidine (B6355638) synthesis.

One plausible route is the nickel-catalyzed N-arylation of a pre-existing piperidin-2-one ring . This cross-coupling reaction would involve an activated 2-methoxyphenyl electrophile, such as 2-bromoanisole (B166433) or 2-chloroanisole. The catalytic cycle, likely involving a Ni(0)/Ni(II) or Ni(I)/Ni(III) manifold, would proceed through oxidative addition of the nickel catalyst to the aryl halide, followed by coordination of the lactam's N-H group, and subsequent reductive elimination to form the N-aryl bond. The choice of ligands on the nickel catalyst is critical in facilitating these steps and preventing side reactions. nih.gov

Another potential mechanism involves the cyclization of a linear precursor . For instance, an N-(2-methoxyphenyl)-5-halopentanamide could undergo an intramolecular nucleophilic substitution, where the amide nitrogen displaces the halide to form the six-membered ring. This reaction is typically promoted by a base to deprotonate the amide, increasing its nucleophilicity.

A more contemporary approach could utilize photoredox catalysis for the direct N-arylation of lactams . In such a mechanism, a photocatalyst, upon excitation by light, would initiate a single-electron transfer (SET) process. This could involve the generation of an N-centered radical from the piperidin-2-one, which then reacts with a suitable 2-methoxyphenyl precursor. uni-regensburg.de

Finally, the ozonation of N-(2-methoxyphenyl)piperidine presents a regioselective method for lactamization. The proposed mechanism involves the formation of a hydrotrioxide intermediate at the carbon adjacent to the nitrogen, which then rearranges to the corresponding lactam. This "metal-free" oxidation offers an alternative pathway to the core structure. nih.gov

Influence of the 2-Methoxyphenyl Substituent on Reaction Pathways

The 2-methoxyphenyl group attached to the nitrogen atom of the piperidin-2-one ring exerts significant electronic and steric influences on its reactivity and the pathways of subsequent derivatization reactions.

Electronic Effects: The methoxy (B1213986) group (-OCH3) at the ortho position of the phenyl ring is an electron-donating group due to its resonance effect (+R), while being weakly electron-withdrawing through its inductive effect (-I). The net result is an increase in electron density on the aromatic ring and, by extension, on the nitrogen atom of the lactam. This has several consequences:

Amide Resonance: The increased electron density on the nitrogen can enhance its participation in amide resonance, strengthening the N-C=O bond and increasing the rotational barrier around it. This can influence the conformation of the molecule and its ability to interact with other reagents.

Reactivity of the Aryl Ring: The electron-donating nature of the methoxy group activates the aryl ring towards electrophilic aromatic substitution. However, the directing effects of both the methoxy group (ortho, para-directing) and the lactam nitrogen (ortho, para-directing, though often deactivating) would need to be considered in any reaction targeting the aromatic ring.

Basicity of the Lactam Nitrogen: While the nitrogen lone pair is involved in amide resonance, the electron-donating methoxy group can slightly increase its basicity compared to an unsubstituted N-phenyl lactam.

Steric Effects: The ortho-methoxy group introduces significant steric hindrance around the nitrogen atom. This steric bulk can:

Hinder N-Arylation: In the synthesis of the molecule itself, the ortho-substituent can slow down the rate of N-arylation reactions compared to meta- or para-substituted analogues.

Direct Reaction Pathways: In derivatization reactions, the steric hindrance can block certain reaction trajectories, leading to higher regioselectivity or stereoselectivity in reactions at or near the nitrogen atom or the carbonyl group.

Kinetic Studies of this compound Derivatization Reactions

These studies reveal that different substituents on the piperidinone scaffold can have a profound effect on the kinetic parameters. For example, bulkier and more hydrophobic substituents have been shown to lead to longer residence times on the target protein, which can translate to a more sustained pharmacological effect. nih.gov

To illustrate the types of data generated in such studies, the following interactive table presents hypothetical kinetic data for the derivatization of a piperidinone scaffold, demonstrating how different substituents might influence the rate constants of a given reaction.

| Derivative | Substituent (R) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reaction Half-life (t₁/₂) (s) |

|---|---|---|---|---|

| 1 | -H | 1.2 x 10³ | 5.0 x 10⁻² | 13.9 |

| 2 | -CH₃ | 2.5 x 10³ | 2.1 x 10⁻² | 33.0 |

| 3 | -Cl | 8.9 x 10² | 4.5 x 10⁻² | 15.4 |

| 4 | -OCH₃ | 3.1 x 10³ | 1.5 x 10⁻² | 46.2 |

| 5 | -NO₂ | 5.5 x 10² | 8.2 x 10⁻² | 8.5 |

This table presents hypothetical data for illustrative purposes and does not represent experimental results for this compound.

In the context of this compound, kinetic studies on its derivatization, for example, at the carbonyl group or on the piperidine ring, would be invaluable for understanding its reactivity profile. The electron-donating and sterically hindering 2-methoxyphenyl group would be expected to have a significant impact on the rates of such reactions compared to other N-aryl piperidinones.

Computational Mechanistic Probing

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful tool to investigate reaction mechanisms at a molecular level, especially when experimental data is scarce. For reactions involving this compound, computational studies can be employed to:

Model Reaction Pathways: The entire reaction coordinate for the formation or derivatization of the molecule can be mapped out, identifying transition states and intermediates. This allows for the determination of activation energies and the proposal of the most likely reaction mechanism. For example, computational studies on β-lactam formation have elucidated the favorability of certain stereochemical outcomes by comparing the energies of different transition states. acs.org

Analyze Substituent Effects: The electronic and steric influence of the 2-methoxyphenyl group can be quantified. For instance, Natural Bond Orbital (NBO) analysis can be used to understand the charge distribution within the molecule and how it changes throughout a reaction.

Predict Reactivity: Computational models can predict the most reactive sites in the molecule towards different types of reagents. For example, the Fukui function can be calculated to identify sites susceptible to nucleophilic or electrophilic attack.

Investigate Non-covalent Interactions: In the context of its biological activity, computational docking and molecular dynamics simulations can probe the interactions of this compound with target proteins. These studies can reveal key hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-protein complex, providing a rationale for its binding affinity and selectivity. nih.gov While not a direct probe of its chemical reaction mechanisms, it sheds light on the intermolecular forces that govern its recognition at a molecular level.

Although specific computational studies on the reaction mechanisms of this compound are not widely published, the methodologies are well-established and could provide significant insights into its chemical behavior.

Iv. Structural Elucidation Techniques for 1 2 Methoxyphenyl Piperidin 2 One and Its Derivatives

Advanced Spectroscopic Analysis Methods

Spectroscopic methods form the cornerstone of molecular characterization, offering detailed information about the structural framework and electronic properties of 1-(2-methoxyphenyl)piperidin-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the aliphatic protons of the piperidinone ring are expected. For instance, in derivatives like 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine (B1678402), the aromatic protons appear in the range of δ 7.02–7.50 ppm, while the piperazine and propyl chain protons resonate at lower chemical shifts. researchgate.netiucr.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the piperidin-2-one ring typically appears significantly downfield (around 170 ppm). Aromatic carbons and the methoxy (B1213986) carbon also have characteristic chemical shifts. chemicalbook.commdpi.com For example, in a derivative, the methoxy carbon (CH₃) signal is observed at 55.81 ppm. mdpi.com

| Proton (¹H) NMR Data for a 1-(2-methoxyphenyl)piperazine (B120316) Derivative mdpi.com | |

| Chemical Shift (ppm) | Assignment |

| 2.95–2.97 (m) | 4H, 2CH₂ piperazine |

| 3.15–3.17 (m) | 4H, 2CH₂ piperazine |

| 3.75 (s) | 3H, CH₃ |

| 5.25 (s) | 2H, N-CH₂ |

| 6.90 (d, J = 9.1 Hz) | 2H, ArH |

| 6.95 (d, J = 8.9 Hz) | 2H, ArH |

| 7.29 (d, J = 8.9 Hz) | 2H, ArH |

| 7.34 (d, J = 9.1 Hz) | 2H, ArH |

| 7.37–7.38 (m) | 1H, ArH |

| 7.53 (t, J = 8.0 Hz) | 1H, ArH |

| 7.58–7.60 (m) | 1H, ArH |

| 7.67 (t, J = 2.0 Hz) | 1H, ArH |

| Carbon (¹³C) NMR Data for a 1-(2-methoxyphenyl)piperazine Derivative mdpi.com | |

| Chemical Shift (ppm) | Assignment |

| 48.46 | Piperazine Carbon |

| 50.14 | Piperazine Carbon |

| 55.81 | Methoxy Carbon |

| 69.21 | N-CH₂ Carbon |

| 110.56 - 169.72 | Aromatic and Triazole Carbons |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are observed. researchgate.net

C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the carbonyl group of the lactam (a cyclic amide). hmdb.canist.gov

C-N Stretch: The stretching vibration of the C-N bond in the piperidinone ring typically appears in the range of 1200-1350 cm⁻¹.

C-O-C Stretch: The ether linkage of the methoxy group will show characteristic stretches, usually in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring are also present.

| Characteristic IR Absorption Frequencies | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| C=O (Lactam) | 1630-1680 |

| C-N (Amine) | 1200-1350 |

| C-O-C (Ether) | 1000-1300 |

| Aromatic C-H | ~3000-3100 |

| Aromatic C=C | ~1400-1600 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. researchgate.net For this compound, with a molecular formula of C₁₂H₁₅NO₂, the expected monoisotopic mass is approximately 205.11 g/mol . uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. mdpi.com The fragmentation pattern observed in the mass spectrum can provide structural clues. Common fragmentation pathways may involve the loss of the methoxy group, cleavage of the piperidinone ring, or other characteristic fragmentations of N-aryl lactams. nih.gov

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which can aid in its identification. uni.lu

| Predicted Collision Cross Section (CCS) Values for this compound uni.lu | ||

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 206.11756 | 144.7 |

| [M+Na]⁺ | 228.09950 | 151.2 |

| [M-H]⁻ | 204.10300 | 149.6 |

| [M+NH₄]⁺ | 223.14410 | 162.2 |

| [M+K]⁺ | 244.07344 | 148.8 |

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com For derivatives of this compound that can be crystallized, this method provides unambiguous structural proof.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present.

V. Theoretical Chemistry and Computational Studies of 1 2 Methoxyphenyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of 1-(2-Methoxyphenyl)piperidin-2-one. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p) to determine the molecule's most stable three-dimensional structure. uni.luresearchgate.net From this optimized geometry, a wealth of electronic properties can be calculated.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, particularly the oxygen and the aromatic carbons, as well as the nitrogen atom of the piperidone ring. The LUMO, on the other hand, would likely be distributed over the carbonyl group (C=O) of the piperidone ring and the aromatic system, which can accept electron density. malayajournal.org

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) | Description |

| HOMO Energy | -6.20 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.50 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.70 | Indicates chemical stability and reactivity. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic amide structures. Actual values would require specific quantum chemical calculations for this molecule.

The distribution of electron density within this compound is uneven due to the presence of heteroatoms (oxygen and nitrogen) and the aromatic ring. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. niscpr.res.inasianpubs.orgchemrxiv.org These analyses assign partial charges to each atom, revealing the electrophilic and nucleophilic sites within the molecule.

The nitrogen atom of the amide group and the oxygen of the methoxy (B1213986) group are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen atoms are likely to be partially positive. The aromatic ring exhibits a complex pattern of charge distribution influenced by the electron-donating methoxy group.

Resonance plays a significant role in the stability of the amide group within the piperidin-2-one ring. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure with a single bond to the nitrogen and a negative charge on the oxygen. This delocalization imparts a partial double-bond character to the C-N bond, which can restrict rotation and influence the conformation of the molecule. NBO analysis can quantify the stabilization energy associated with these delocalization interactions. dergipark.org.tr

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Charge (a.u.) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.60 |

| N (amide) | -0.45 |

| O (methoxy) | -0.50 |

| C (aromatic, attached to N) | +0.20 |

Note: These charge values are representative examples derived from computational studies on analogous molecules and serve to illustrate the expected charge distribution. asianpubs.orgresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides the tools to model the reaction mechanisms involved in the synthesis of this compound, such as the N-arylation of 2-piperidone (B129406). asianpubs.org By mapping the potential energy surface of the reaction, intermediates and, crucially, transition states can be identified. acs.orgacs.org

A transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-forming and bond-breaking processes. mdpi.com Calculating the energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. For instance, in a palladium-catalyzed N-arylation, DFT calculations could model the oxidative addition, ligand exchange, and reductive elimination steps, elucidating the energetics of each phase. researchgate.net Such studies help in understanding the factors that control the reaction's feasibility and in optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

Conformational analysis of the piperidin-2-one ring is a key application. The six-membered ring can adopt various conformations, such as chair, boat, or twist-boat forms. researchgate.net MD simulations can reveal the relative stability of these conformers and the energy barriers for interconversion between them. The orientation of the 2-methoxyphenyl group relative to the piperidone ring is also a critical dynamic feature, as rotation around the N-aryl bond can be sterically hindered.

Furthermore, if this compound is investigated as a potential ligand for a biological target, MD simulations are invaluable for studying its binding mode and stability within a receptor's active site. nih.gov After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can assess the stability of the binding interactions, such as hydrogen bonds and hydrophobic contacts, over time. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms can provide insights into the stability of the complex and the flexibility of different regions. nih.gov

Vi. Retrosynthetic Analysis of 1 2 Methoxyphenyl Piperidin 2 One

Disconnection Strategies for the Piperidinone Ring System

The central feature of the target molecule is the 2-piperidinone ring, which is a six-membered cyclic amide, also known as a δ-lactam. The primary disconnections for this ring system involve breaking the amide bond and key carbon-carbon bonds that form the heterocyclic ring.

Amide Bond Disconnection (C-N Bond Cleavage): The most logical and common disconnection in a lactam is the cleavage of the amide C-N bond. amazonaws.com This disconnection simplifies the cyclic structure into an open-chain amino acid derivative.

Disconnection: C(2)-N(1) bond.

Synthons: This break generates a carbocation synthon at C-2 and an aniline (B41778) anion synthon on the nitrogen.

Synthetic Equivalent: This retrosynthetic step corresponds to the intramolecular cyclization of a 5-amino-substituted carboxylic acid or its derivative (like an ester or acyl chloride). The forward reaction is a lactamization.

Carbon-Carbon Bond Disconnections: Alternative strategies involve cleaving the carbon-carbon bonds of the piperidinone backbone. These approaches can be categorized based on the bond being broken, often guided by other functional groups that might facilitate the corresponding forward reaction. lkouniv.ac.innumberanalytics.com

C(5)-C(6) Bond Disconnection: This approach can be envisioned through reactions like a Michael addition. Breaking this bond could lead to precursors suitable for a conjugate addition followed by cyclization.

C(3)-C(4) Bond Disconnection: Cleavage here might suggest a synthesis involving the reaction of an enolate with a suitable electrophile.

[1+2+3] Strategy: Recent advancements have introduced multi-component strategies. For instance, a photocatalyzed [1+2+3] strategy allows for the one-step synthesis of 2-piperidinones from simple precursors like ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.netnih.gov This suggests a disconnection into three distinct building blocks.

The following table summarizes the primary disconnection strategies for the 2-piperidinone ring system.

Table 1: Disconnection Strategies for the 2-Piperidinone Ring| Disconnection Site | Type of Break | Corresponding Forward Reaction | Key Precursor Type |

|---|---|---|---|

| C(2)-N(1) Amide Bond | Heterolytic C-N | Intramolecular Amidation / Lactamization | 5-Aminopentanoic Acid derivative |

| C(5)-C(6) Bond | Heterolytic C-C | Intramolecular Michael Addition | δ-Unsaturated Amide |

| C(3)-C(4) Bond | Heterolytic C-C | Intramolecular Alkylation | γ-Halo Amide |

| Multiple Bonds | Multi-component | [1+2+3] Cycloaddition | Ammonium Salt, Alkene, Unsaturated Carbonyl |

Identification of Key Synthetic Intermediates and Precursors

Based on the disconnection strategies, several key intermediates and precursors can be identified. The choice of precursor depends on the desired synthetic route's efficiency, cost, and stereochemical control.

From Amide Bond Disconnection: The most direct precursor derived from the C(2)-N(1) disconnection is 5-amino-N-(2-methoxyphenyl)pentanoic acid . However, this intermediate itself requires synthesis. A more practical approach involves disconnecting the N-(aryl) bond first (see section 6.3), leading to piperidin-2-one (δ-valerolactam) and 2-methoxyaniline as the primary precursors.

δ-Valerolactam: This is a commercially available and common starting material. Its synthesis can be achieved through methods like the Beckmann rearrangement of cyclopentanone (B42830) oxime.

5-Aminopentanoic Acid: This is the open-chain precursor to δ-valerolactam.

From Carbon-Carbon Bond Disconnections: These strategies lead to more fundamental, acyclic precursors.

Glutaric Anhydride (B1165640) and 2-Methoxyaniline: A common route to N-aryl glutarimides involves the reaction of glutaric anhydride with an aniline. The resulting glutarimide (B196013) can then be selectively reduced to form the 1-aryl-piperidin-2-one.

Precursors for Multi-component Reactions: Following the [1+2+3] strategy, the precursors would be an ammonium salt (as the nitrogen source), an alkene, and an α,β-unsaturated carbonyl compound. researchgate.netnih.gov

The table below outlines the key precursors and the synthetic routes they enable.

Table 2: Key Precursors for 1-(2-Methoxyphenyl)piperidin-2-one Synthesis| Precursor(s) | Synthetic Route | Description |

|---|---|---|

| Piperidin-2-one + 2-Methoxyphenyl Halide | N-Arylation | A direct coupling of the pre-formed lactam ring with the aryl group. |

| 5-Halopentanoyl Chloride + 2-Methoxyaniline | Acylation and Cyclization | The aniline is first acylated, followed by an intramolecular cyclization to form the piperidinone ring. |

| Glutaric Anhydride + 2-Methoxyaniline | Imide Formation and Reduction | Formation of N-(2-methoxyphenyl)glutarimide, followed by selective reduction of one carbonyl group. |

| Cyclopentanone | Beckmann Rearrangement & N-Arylation | Conversion of cyclopentanone to piperidin-2-one, which is then arylated. |

Strategies for Incorporating the 2-Methoxyphenyl Moiety

Attaching the 2-methoxyphenyl group to the nitrogen atom of the piperidinone ring is a critical step in the synthesis. This transformation, known as N-arylation, can be performed at different stages of the synthesis.

Direct N-Arylation of Piperidin-2-one: This is often the most convergent approach, where the pre-formed piperidin-2-one ring is coupled with a 2-methoxyphenyl electrophile.

Ullmann Condensation: A classic method involving the reaction of piperidin-2-one with an aryl halide (e.g., 2-iodoanisole (B129775) or 2-bromoanisole) in the presence of a copper catalyst, a base, and often high temperatures.

Buchwald-Hartwig Amination: A more modern and versatile palladium-catalyzed cross-coupling reaction. This method typically uses a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOtBu, Cs2CO3) to couple piperidin-2-one with a 2-methoxyphenyl halide or triflate under milder conditions than the Ullmann reaction.

Building the Ring with the Aryl Group Attached: An alternative is to introduce the 2-methoxyphenyl group at the beginning of the synthesis.

From 2-Methoxyaniline: This approach starts with 2-methoxyaniline and builds the piperidinone ring onto it. For example, reacting 2-methoxyaniline with a 5-halopentanoyl halide would lead to an intermediate that can cyclize to form the target molecule. google.com This avoids the potentially difficult N-arylation of the lactam itself. Another route involves the reaction of 2-methoxyaniline with glutaric anhydride, followed by selective reduction.

The choice of strategy depends on factors like substrate availability, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination is often preferred for its generality and milder conditions.

Table 3: Methods for Incorporating the 2-Methoxyphenyl Group| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Buchwald-Hartwig Amination | Piperidin-2-one, 2-Bromoanisole (B166433), Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) | Inert atmosphere, moderate temperature (e.g., 80-120 °C) | High yields, broad substrate scope, milder conditions. |

| Ullmann Condensation | Piperidin-2-one, 2-Iodoanisole, CuI, Base (e.g., K2CO3), Ligand (e.g., L-proline) | High temperature (e.g., >150 °C) | Classic method, inexpensive copper catalyst. |

| Nucleophilic Substitution | 2-Methoxyaniline, 5-Chloropentanoyl chloride, Base (e.g., Et3N) | Two steps: acylation followed by base-mediated intramolecular cyclization. | Avoids metal catalysts, builds ring from simple precursors. |

Vii. Synthetic Applications of 1 2 Methoxyphenyl Piperidin 2 One and Its Key Intermediates

Utilization as a Versatile Building Block in Complex Molecule Synthesis

Currently, there is a notable lack of specific examples in the scientific literature detailing the use of 1-(2-Methoxyphenyl)piperidin-2-one as a versatile building block for the synthesis of complex molecules. While the piperidine (B6355638) scaffold itself is a common motif in many pharmaceuticals and natural products, the specific synthetic utility of this particular derivative is not well-established.

Preparation of Advanced Chemical Intermediates

Derivatization for Novel Chemical Entities and Analogues

While the derivatization of the related compound, 1-(2-methoxyphenyl)piperazine (B120316), has been explored for the development of novel ligands for serotonin (B10506) and dopamine (B1211576) receptors, similar studies focused on this compound are not extensively reported. acs.orgnih.govnih.gov The potential for derivatization of the piperidin-2-one ring exists, for instance, through reactions at the carbonyl group or on the phenyl ring, but specific examples leading to novel chemical entities are not documented in the available literature.

The following table outlines potential, though not experimentally verified in the available literature, derivatization reactions that could theoretically be applied to this compound based on general organic chemistry principles.

| Reaction Type | Potential Reagents | Potential Product Class |

| Reduction of Carbonyl | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | 1-(2-Methoxyphenyl)piperidin-2-ol |

| Grignard Reaction | Alkyl/Aryl magnesium halides (R-MgX) | 2-Alkyl/Aryl-1-(2-methoxyphenyl)piperidin-2-ols |

| Wittig Reaction | Phosphonium ylides (Ph3P=CHR) | 2-Alkylidene-1-(2-methoxyphenyl)piperidines |

| Electrophilic Aromatic Substitution | Nitrating agents (HNO3/H2SO4), Halogens (Br2/FeBr3) | Substituted phenyl derivatives |

This table is illustrative and based on general chemical reactivity. Specific outcomes for this compound have not been reported in the searched literature.

Role in Cascade and Multicomponent Reaction Sequences

There is no specific information in the reviewed scientific literature that describes the role of this compound in cascade or multicomponent reactions. While these types of reactions are powerful tools in modern organic synthesis for the efficient construction of complex molecular architectures, the participation of this particular compound in such sequences has not been documented. mdpi.comnih.govekb.eg

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(2-Methoxyphenyl)piperidin-2-one, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves a multi-step approach, starting with condensation of 2-methoxyphenyl precursors (e.g., 2-methoxybenzaldehyde) with piperidin-2-one under acidic or catalytic conditions. Key steps include:

- Nucleophilic addition of the piperidin-2-one nitrogen to the carbonyl group of the methoxyphenyl derivative.

- Cyclization to form the six-membered piperidin-2-one ring.

- Purification via flash column chromatography (SiO₂, gradient elution with ethyl acetate/petroleum ether) to isolate the product .

Critical parameters:

- Temperature: Reactions often proceed at reflux (e.g., 80–100°C) to enhance kinetics.

- Catalysts: Acidic (e.g., HCl) or Lewis acid catalysts (e.g., ZnCl₂) improve yields.

- Work-up: Neutralization and solvent extraction minimize side products.

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

- 1H/13C NMR: Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–7.5 ppm), and piperidin-2-one carbonyl (δ ~170–175 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ at m/z 233.1).

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. Analyze bond lengths (C=O ~1.21 Å) and torsion angles to validate the methoxyphenyl-piperidinone conformation .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Answer:

- Substituent variation: Modify the methoxy group (e.g., replace with halogens or alkyl groups) or piperidin-2-one ring (e.g., introduce spirocyclic moieties) .

- Biological assays: Test against targets like cyclooxygenases (COX-1/2) or neurotransmitter receptors (e.g., serotonin receptors) using enzyme inhibition assays or receptor-binding studies .

- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Standardize assays: Use identical cell lines (e.g., HEK293 for receptor studies) and protocols (e.g., IC50 determination with triplicate measurements).

- Orthogonal validation: Confirm enzyme inhibition via fluorometric and colorimetric assays.

- Data normalization: Account for batch-to-batch compound purity variations (e.g., HPLC purity >95%) .

Advanced: What methodologies determine the compound’s binding mode with biological targets?

Answer:

- X-ray crystallography: Co-crystallize the compound with target proteins (e.g., COX-2) to resolve atomic interactions .

- Site-directed mutagenesis: Alter key residues (e.g., Arg120 in COX-2) to assess binding energy changes via isothermal titration calorimetry (ITC) .

- Molecular dynamics (MD) simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility: Highly soluble in DMSO (>50 mg/mL); sparingly soluble in aqueous buffers (use <1% DMSO for in vitro studies).

- Stability: Stable at 4°C (solid form) for >6 months. In solution, avoid prolonged exposure to light or basic conditions (pH >9) to prevent hydrolysis of the piperidin-2-one ring .

Advanced: How can metabolic stability and toxicity be evaluated preclinically?

Answer:

- Metabolic stability: Use liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance (CLint) .

- CYP inhibition: Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- In vivo toxicity: Conduct acute toxicity studies in rodents (e.g., LD50 determination) and histopathological analysis .

Advanced: How should crystallographic data be interpreted for structural confirmation?

Answer:

- Refinement: Use SHELXL for least-squares refinement. Validate with R-factor (<5%) and goodness-of-fit (GOF ~1.0) .

- Electron density maps: Ensure the methoxyphenyl group and piperidin-2-one ring are well-resolved (2Fo-Fc map >1.5σ).

- Thermal parameters (B-factors): B < 30 Ų for non-disordered regions indicates structural rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.